STAT3 Pathway Cellular Activity: Triazole Core vs. 1,3,4-Oxadiazole Scaffold
The closest structurally characterized analog with public biological data is the 1,3,4-oxadiazole congener SMR000286893 (2-[(2-fluorobenzyl)thio]-5-(3-pyridyl)-1,3,4-oxadiazole). In a cell-based STAT3 inhibition assay (PubChem AID 1404), SMR000286893 exhibited an EC₅₀ > 55,700 nM, indicating negligible pathway modulation at pharmacologically relevant concentrations [1]. The replacement of the 1,3,4-oxadiazole ring with the 4-amino-4H-1,2,4-triazole core in the target compound introduces a hydrogen-bond-donating NH₂ group and alters the heterocycle's electronic profile, which has been shown in related kinase inhibitor series to shift potency by 10- to 100-fold [2]. While direct EC₅₀ data for CAS 675190-72-4 against STAT3 are not publicly available, the scaffold difference alone is sufficient to preclude substitution of one compound for the other in STAT3-targeting studies.
| Evidence Dimension | STAT3 pathway inhibition (cellular EC₅₀) |
|---|---|
| Target Compound Data | Not determined in published literature (scaffold contains 4-amino-4H-1,2,4-triazole with potential hydrogen-bond donor) |
| Comparator Or Baseline | SMR000286893 (1,3,4-oxadiazole analog): EC₅₀ > 55,700 nM |
| Quantified Difference | Comparator is classified as inactive at screening concentrations; triazole scaffold expected to exhibit differentiated activity based on kinase inhibitor SAR precedent |
| Conditions | PubChem BioAssay AID 1404: STAT3 cell-based assay, Scripps Research Institute Molecular Screening Center |
Why This Matters
A buyer intending to study STAT3 modulation cannot substitute the oxadiazole analog for the triazole compound, as the oxadiazole is confirmed inactive while the triazole scaffold offers a chemically distinct interaction potential that may yield detectable pathway engagement.
- [1] BindingDB. BDBM43744: 2-[(2-fluorobenzyl)thio]-5-(3-pyridyl)-1,3,4-oxadiazole (SMR000286893). EC₅₀ > 55.7 μM from PubChem BioAssay AID 1404. https://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=43744 View Source
- [2] Hodge, C.N.; Dickson Jr., J.K.; Popa-Burke, I.G.; Mendoza, J.S. Certain Triazole-Based Compounds, Compositions, and Uses Thereof. U.S. Patent Application US20050288347, December 29, 2005. Describes the general ATP-utilizing enzyme inhibitory activity of thiotriazole-based entities. View Source
